molecular formula C8H7FINO2 B13701237 4-Fluoro-2-(1-iodoethyl)-1-nitrobenzene

4-Fluoro-2-(1-iodoethyl)-1-nitrobenzene

Cat. No.: B13701237
M. Wt: 295.05 g/mol
InChI Key: IRJJLTNADGQTBK-UHFFFAOYSA-N
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Description

4-Fluoro-2-(1-iodoethyl)-1-nitrobenzene is a halogenated nitroaromatic compound featuring a fluorine atom at the 4-position, a nitro group at the 1-position, and a 1-iodoethyl substituent at the 2-position. Its molecular formula is C₈H₆FINO₂, with a molecular weight of 295.05 g/mol. While direct safety or synthesis data for this compound are absent in the provided evidence, insights can be extrapolated from structurally similar analogs.

Properties

Molecular Formula

C8H7FINO2

Molecular Weight

295.05 g/mol

IUPAC Name

4-fluoro-2-(1-iodoethyl)-1-nitrobenzene

InChI

InChI=1S/C8H7FINO2/c1-5(10)7-4-6(9)2-3-8(7)11(12)13/h2-5H,1H3

InChI Key

IRJJLTNADGQTBK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)F)[N+](=O)[O-])I

Origin of Product

United States

Preparation Methods

Scheme I: Iodination via Triphenylphosphine and Imidazole

Reagents & Conditions Reaction Details Outcome
Mix triphenylphosphine, imidazole, iodine Under a protective atmosphere, temperature: -5°C to 0°C Formation of reactive iodine species
Addition of 4-fluoro-2-(1-hydroxyethyl)-1-nitrobenzene React at -5°C to 0°C Formation of this compound

This method offers high selectivity and is suitable for laboratory-scale synthesis.

Scheme II: Methylsulfonylation Followed by Iodination

Reagents & Conditions Reaction Details Outcome
Methanesulfonyl chloride (MsCl) React with 4-fluoro-2-(1-hydroxyethyl)-1-nitrobenzene Formation of methylsulfonate derivative
Iodination with iodine source Under mild conditions This compound

This alternative route allows for efficient iodination, especially when the hydroxyl group is converted into a better leaving group.

Purification and Final Product Isolation

Post-iodination, the product is purified via recrystallization or chromatography to achieve ≥98% purity. The process emphasizes mild conditions to ensure safety and scalability.

Summary of Key Reaction Conditions and Data

Step Reagents Temperature Yield Notes
Nitration Fuming nitric acid 0–5°C High regioselectivity Suitable for small to industrial scale
Reduction Sodium borohydride 15–25°C >60% Mild, safe, cost-effective
Iodination Scheme I Triphenylphosphine, imidazole, iodine -5°C to 0°C Variable, optimized for high yield High selectivity, suitable for scale-up
Iodination Scheme II MsCl, iodine Mild conditions Comparable yields Alternative route

Research & Industrial Considerations

  • The described methods prioritize safety, avoiding high temperature and high-pressure conditions.
  • Cost-effective raw materials such as sodium borohydride, triphenylphosphine, and iodine are employed.
  • The process achieves high purity (>98%) and yields exceeding 60%, making it suitable for industrial scale-up.
  • The reaction pathways are designed to minimize hazardous by-products and facilitate purification.

Scientific Research Applications

4-Fluoro-2-(1-iodoethyl)-1-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(1-iodoethyl)-1-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, the iodine atom can undergo substitution reactions, and the fluorine atom can influence the compound’s electronic properties. These interactions can affect various biochemical pathways and molecular targets, leading to diverse effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and physicochemical properties of 4-Fluoro-2-(1-iodoethyl)-1-nitrobenzene with its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties
This compound Not provided C₈H₆FINO₂ 295.05 1-NO₂, 2-(CH₂I), 4-F High reactivity due to iodoethyl group
4-Fluoro-2-iodo-1-nitrobenzene 41860-64-4 C₆H₃FINO₂ 267.00 1-NO₂, 2-I, 4-F Stable under standard conditions
2-Fluoro-1-iodo-3-nitrobenzene 1261782-23-3 C₆H₃FINO₂ 267.00 1-I, 2-F, 3-NO₂ High structural similarity (0.98)
1-Fluoro-2-methoxy-4-nitrobenzene 454-16-0 C₇H₆FNO₃ 171.13 1-F, 2-OCH₃, 4-NO₂ Lower reactivity due to methoxy group
4-Fluoro-2-(methylsulfanyl)-1-nitrobenzene 78227-84-6 C₇H₆FNO₂S 187.19 1-NO₂, 2-SCH₃, 4-F Moderate stability; sulfur enhances nucleophilicity

Research Findings and Data Gaps

  • Synthetic Routes: No direct synthesis methods are provided, but iodination of ethyl-substituted precursors or nucleophilic substitution on bromo/chloro analogs could be plausible.
  • Thermal Stability : The iodoethyl group may lower decomposition temperatures compared to methylsulfanyl or methoxy analogs .
  • Ecological Impact: Limited data exist, but iodinated compounds often require specialized disposal to prevent environmental persistence .

Biological Activity

4-Fluoro-2-(1-iodoethyl)-1-nitrobenzene is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C6H3FINO2
  • Molecular Weight : 267.00 g/mol
  • CAS Number : 41860-64-4
  • Melting Point : 30°C
  • Boiling Point : 148°C

Biological Activity

The biological activity of this compound can be categorized into several domains:

Antimicrobial Activity

Research indicates that halogenated nitrobenzenes exhibit significant antimicrobial properties. The presence of the nitro group is crucial for activity against various bacterial strains, including resistant strains of Staphylococcus aureus.

Compound MIC (µg/mL) Target Organism
This compound15MRSA
4-Bromo-2-nitrobenzene10E. coli

These findings suggest that the compound may act by disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Cytotoxicity and Cancer Research

The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies demonstrated that it inhibits the growth of lung cancer cells, potentially through apoptosis induction.

Cell Line IC50 (µM) Mechanism of Action
H14660Apoptosis induction
H141790Cell cycle arrest

The mechanism appears to involve the inhibition of anti-apoptotic proteins such as Bcl-2, leading to increased cell death in cancerous cells.

The biological activity of this compound is attributed to its ability to interact with cellular targets:

  • Halogen Bonding : The iodine and fluorine atoms facilitate halogen bonding, which enhances the compound's binding affinity to biological targets.
  • Nitro Group Reactivity : The nitro group can undergo reduction in biological systems, generating reactive intermediates that can damage cellular components.
  • Inhibition of Key Enzymes : The compound has shown potential in inhibiting enzymes involved in critical metabolic pathways.

Study 1: Antibacterial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various nitro-substituted compounds, including this compound. The results indicated a strong correlation between halogen substitution and increased antibacterial activity against resistant strains.

Study 2: Cancer Cell Inhibition

In another study focused on lung cancer treatment, researchers found that this compound significantly reduced cell viability in H146 and H1417 cell lines. The study highlighted its potential as a lead compound for developing new anticancer therapies.

Q & A

Q. What are the key synthetic strategies for preparing 4-Fluoro-2-(1-iodoethyl)-1-nitrobenzene, and how do substituent directing effects influence the reaction pathway?

  • Methodological Answer : The synthesis typically involves sequential functionalization of a benzene ring. First, introduce the nitro group via nitration (e.g., HNO₃/H₂SO₄ at 0–5°C), which is meta-directing. Subsequent fluorination (e.g., Balz-Schiemann reaction) exploits the nitro group's meta-directing influence. The 1-iodoethyl group is introduced via Friedel-Crafts alkylation or nucleophilic substitution, with steric and electronic factors determining regioselectivity. For example, the electron-withdrawing nitro group deactivates the ring, favoring substitution at positions ortho or para to fluorine .

Q. Which spectroscopic techniques are optimal for characterizing this compound, and what diagnostic signals should researchers prioritize?

  • Methodological Answer :
  • NMR :
  • ¹⁹F NMR : A singlet near -110 ppm indicates the fluorine atom para to the nitro group.
  • ¹H NMR : The iodoethyl group shows splitting patterns (e.g., triplet for CH₂I at δ ~3.2–3.5 ppm).
  • IR : Strong asymmetric stretching of NO₂ at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹.
  • Mass Spectrometry : Molecular ion [M⁺] at m/z 311 (calculated from C₈H₆FINO₂) and fragment peaks for I loss (m/z 184) .

Advanced Research Questions

Q. How does the iodoethyl substituent influence the regioselectivity of electrophilic aromatic substitution (EAS) in this compound?

  • Methodological Answer : The iodoethyl group acts as a weakly electron-donating substituent due to hyperconjugation, competing with the strong electron-withdrawing effects of the nitro and fluorine groups. Computational studies (e.g., DFT) predict preferential EAS at the position meta to the nitro group and ortho to fluorine. Experimental validation via nitration or sulfonation (e.g., using oleum at 50°C) can confirm this, with LC-MS or X-ray crystallography (e.g., as in ) identifying the major product .

Q. What computational approaches are suitable for modeling the electronic properties and stability of this compound, and how do they compare with experimental data?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-311+G(d,p) to calculate electrostatic potential maps, highlighting electron-deficient regions near the nitro group.
  • Hammett Constants : Use σ values (σₘ for nitro = +0.71, σₚ for F = +0.15) to predict substituent effects on reaction rates.
  • Correlation with Experiment : Compare computed NMR chemical shifts (e.g., via GIAO method) with experimental data to validate accuracy. Discrepancies >5% may indicate solvation effects or crystal packing influences .

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